5-Thiazolamine hydrochloride

Description

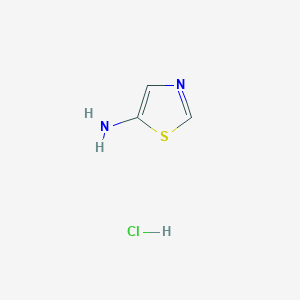

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-thiazol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S.ClH/c4-3-1-5-2-6-3;/h1-2H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJPRXNQDKBTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674225 | |

| Record name | 1,3-Thiazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942631-51-8 | |

| Record name | 5-Thiazolamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942631-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Thiazol-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 942631-51-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Thiazolamine Hydrochloride: Structure, Analysis, and Scientific Application

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals working with 5-Thiazolamine hydrochloride. It provides an in-depth exploration of its chemical structure, core analytical methodologies for characterization and purity assessment, and essential considerations for its handling and use. The protocols and insights herein are grounded in established scientific principles to ensure reliability and reproducibility in a laboratory setting.

Section 1: Chemical Identity and Physicochemical Properties

This compound is the salt form of 5-aminothiazole, a heterocyclic amine that serves as a crucial building block in medicinal chemistry. The thiazole ring is a "privileged scaffold," frequently incorporated into molecules with a wide range of biological activities, including antimicrobial and anticancer properties.[1] Understanding the fundamental properties of this starting material is the first step in any successful research and development workflow.

The molecule consists of a five-membered aromatic ring containing both sulfur and nitrogen, with an amine substituent at the C5 position.[2] The hydrochloride salt form is typically supplied to enhance stability and improve solubility in aqueous media, which is a critical consideration for both reaction chemistry and biological assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1,3-thiazol-5-amine;hydrochloride | [2] |

| Synonyms | 5-Aminothiazole HCl, Thiazol-5-ylamine hydrochloride | [3][4] |

| CAS Number | 942631-51-8 | [2][3] |

| Molecular Formula | C₃H₅ClN₂S | [2] |

| Molecular Weight | 136.60 g/mol | [2][5] |

| Appearance | White to light yellow solid | [4] |

| Storage | Store under inert atmosphere, -20°C in a freezer | [4] |

Section 2: Synthesis Fundamentals and Impurity Profiling

A contextual understanding of the synthesis of 5-thiazolamine is critical for the analytical scientist. It informs the potential impurity profile, which is essential for developing robust, specific analytical methods. While numerous synthetic routes exist, a common laboratory-scale preparation involves the acid-catalyzed deprotection of a carbamate-protected precursor.[3]

A typical reaction involves treating tert-butyl thiazole-5-carbamate with a strong acid, such as hydrochloric acid in dioxane, to cleave the Boc protecting group.[3] Classical methods like the Hantzsch thiazole synthesis or the Cook-Heilbron synthesis are also foundational for creating the core 5-aminothiazole ring system.[6][7]

Potential Process-Related Impurities Include:

-

Unreacted starting materials (e.g., tert-butyl thiazole-5-carbamate).

-

Byproducts from side reactions.

-

Residual solvents (e.g., dioxane, methanol).

The analytical methods described below must be capable of resolving the active pharmaceutical ingredient (API) from these potential contaminants.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C3H5ClN2S | CID 46738146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-AMINOTHIAZOLE HCL | 942631-51-8 [chemicalbook.com]

- 4. 5-AMINOTHIAZOLE HCL CAS#: 942631-51-8 [amp.chemicalbook.com]

- 5. 5-aminothiazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 5-Thiazolamine Hydrochloride: Pathways from Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Thiazolamine and its hydrochloride salt are pivotal intermediates in the synthesis of a multitude of pharmacologically active compounds. The inherent reactivity of the thiazole ring, coupled with the versatile amino group at the 5-position, renders it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of the primary synthetic pathways to 5-thiazolamine hydrochloride, with a focus on the underlying chemical principles and practical experimental considerations. We will delve into the venerable Hantzsch and Cook-Heilbron syntheses, exploring the mechanistic nuances that dictate reaction outcomes. Furthermore, alternative and contemporary synthetic strategies will be examined, offering a broader perspective on the available methodologies. This document is intended to serve as a detailed resource for researchers and professionals engaged in the design and execution of synthetic routes toward this important heterocyclic building block.

Introduction: The Significance of this compound

The thiazole nucleus is a recurring motif in a wide array of natural products and synthetic pharmaceuticals, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of an amino group at the 5-position of the thiazole ring furnishes a key point for further functionalization, making 5-aminothiazole a highly sought-after intermediate in drug discovery and development. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in subsequent synthetic transformations. A thorough understanding of the synthetic routes to this compound is therefore essential for chemists working in these fields.

The Hantzsch Thiazole Synthesis: A Cornerstone Approach

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most fundamental and widely employed methods for the construction of the thiazole ring.[3][4] The classical approach involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[5][6] For the synthesis of 5-aminothiazole derivatives, this typically involves the reaction of an α-halo-β-carbonyl compound with thiourea.

General Mechanism

The Hantzsch synthesis proceeds through a well-established reaction cascade. The nucleophilic sulfur of the thiourea attacks the electrophilic carbon bearing the halogen, leading to the formation of an S-alkylated isothiourea intermediate. This is followed by an intramolecular cyclization where the nitrogen of the isothiourea attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic thiazole ring.[7]

The choice of an α-halo-β-dicarbonyl compound or its synthetic equivalent is crucial for obtaining the 5-amino-substituted thiazole. The reaction conditions, particularly the choice of solvent and the use of a base or acid catalyst, can significantly influence the reaction rate and the purity of the final product. For instance, the reaction is often carried out in ethanol, and a weak base may be employed to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.[3]

Visualizing the Hantzsch Pathway

Caption: The Hantzsch synthesis pathway for 5-aminothiazole derivatives.

Experimental Protocol: Synthesis of 2-Amino-5-ethoxycarbonylthiazole (A Precursor to 5-Aminothiazole)

While a direct, high-yield Hantzsch synthesis of unsubstituted 5-aminothiazole can be challenging due to the reactivity of the starting materials, a common strategy involves the synthesis of a stable derivative that can be subsequently converted to the target compound. The following protocol describes the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate, a closely related and valuable intermediate.

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Ethanol

-

Water

-

Tetrahydrofuran (THF)

Procedure:

-

Bromination of Ethyl Acetoacetate: In a reaction vessel, dissolve ethyl acetoacetate in a suitable solvent such as dichloromethane or a mixture of water and THF. Cool the solution in an ice bath. Add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature below 10 °C. The reaction is typically stirred for a few hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Cyclization with Thiourea: To the crude solution of ethyl 2-bromoacetoacetate, add thiourea. The mixture is then heated to reflux for several hours. The progress of the cyclization can be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in water and neutralized with a base, such as sodium bicarbonate, to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine for the α-bromination of the ketone. It is generally easier and safer to handle than liquid bromine.

-

Solvent: The choice of solvent is critical. For the bromination, a non-polar solvent like dichloromethane is often used. For the cyclization, a protic solvent like ethanol can facilitate the reaction by stabilizing the charged intermediates. A one-pot procedure using a water/THF mixture has also been reported to be efficient.

-

Temperature Control: The initial bromination is an exothermic reaction, and maintaining a low temperature is crucial to prevent side reactions and the formation of di-brominated products. The subsequent cyclization step requires heating to overcome the activation energy barrier for the intramolecular reaction and dehydration.

-

Neutralization: The reaction generates hydrobromic acid as a byproduct. Neutralization with a weak base like sodium bicarbonate is necessary to isolate the free base of the aminothiazole product, which is often a solid.

The Cook-Heilbron Synthesis: A Milder Alternative

Discovered by Cook, Heilbron, and Levy in 1947, the Cook-Heilbron synthesis provides a valuable alternative route to 5-aminothiazoles, often under milder conditions than the Hantzsch synthesis.[8] This method involves the reaction of an α-aminonitrile with a dithioacid or its derivative, such as carbon disulfide.

General Mechanism

The reaction commences with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of carbon disulfide. This addition is followed by an intramolecular cyclization, where the nitrile nitrogen attacks the newly formed dithiocarbamate intermediate. Tautomerization of the resulting iminothiazolidine-thione leads to the aromatic 5-aminothiazole. A key advantage of this method is the ability to synthesize 5-aminothiazoles with a free 2-position or a 2-mercapto group, depending on the choice of the sulfur-containing reagent.[1]

Visualizing the Cook-Heilbron Pathway

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

Cook-Heilbron thiazole synthesis for 5-aminothiazoles

An In-Depth Technical Guide to the Cook-Heilbron Synthesis of 5-Aminothiazoles

Authored by a Senior Application Scientist

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of the Cook-Heilbron thiazole synthesis for the preparation of 5-aminothiazoles. We will delve into the mechanistic underpinnings, practical applications, scope, limitations, and a detailed experimental protocol, grounding our discussion in established scientific literature.

Introduction: The Strategic Importance of the 5-Aminothiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral effects.[3][4] Within this class, 5-aminothiazoles are particularly valuable building blocks. The amino group at the C5 position serves as a versatile synthetic handle for further molecular elaboration, enabling the construction of complex molecules and extensive structure-activity relationship (SAR) studies.[5]

The Cook-Heilbron synthesis, first reported in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, was a landmark achievement, providing one of the first efficient and versatile routes to this important class of compounds, which were relatively unknown at the time.[6]

The Cook-Heilbron Synthesis: Core Principles

The Cook-Heilbron synthesis is defined as the reaction of an α-aminonitrile with a sulfur-containing C1 electrophile, such as carbon disulfide (CS₂), dithioacids, carbon oxysulfide, or isothiocyanates.[7] A key advantage of this method is that it proceeds under mild conditions, often at room temperature and in aqueous or alcoholic solvents, to produce 2,4-disubstituted 5-aminothiazoles.[7] The specific substituents on the final thiazole ring are determined by the choice of the starting α-aminonitrile and the sulfur-based reagent.[6]

Detailed Reaction Mechanism

The reaction mechanism, particularly when using the common reagents α-aminonitrile and carbon disulfide, proceeds through three key stages: nucleophilic addition, intramolecular cyclization, and tautomerization. Understanding this pathway is critical for troubleshooting and optimizing the reaction.

-

Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the lone pair of electrons on the nitrogen atom of the α-aminonitrile onto the electrophilic carbon atom of carbon disulfide.[6] This addition forms a dithiocarbamate intermediate.

-

Intramolecular Cyclization: The negatively charged sulfur atom of the dithiocarbamate then acts as a nucleophile, attacking the carbon atom of the nitrile group in a 5-exo-dig cyclization.[6] This step forms a five-membered ring intermediate, a 5-imino-2-thione thiazolidine.

-

Tautomerization: The reaction concludes with a thermodynamically favorable tautomerization. A base (such as water or another solvent molecule) abstracts protons from the ring nitrogen (N3) and the adjacent carbon (C4), leading to a rearrangement of electrons to form the stable, aromatic 5-aminothiazole ring.[6][8]

Below is a visualization of the reaction mechanism.

Caption: The reaction mechanism of the Cook-Heilbron synthesis.

Scope, Variations, and Limitations

The versatility of the Cook-Heilbron synthesis lies in the ability to vary the starting materials to achieve a diverse range of 5-aminothiazole derivatives.

| Reactant 1 (α-Aminonitrile) | Reactant 2 (C1 Electrophile) | Resulting 5-Aminothiazole | Notes |

| Aminoacetonitrile | Carbon Disulfide | 5-Amino-2-mercaptothiazole | A common and straightforward variation.[3][9] |

| Substituted α-Aminonitriles | Carbon Disulfide | 4-Substituted-5-amino-2-mercaptothiazole | The R group on the nitrile-bearing carbon determines the C4 substituent. |

| Aminoacetonitrile | Dithioacids (R'CS₂H) | 2-Substituted-5-aminothiazole | The R' group from the dithioacid becomes the C2 substituent.[6] |

| Ethyl Aminocyanoacetate | Dithioacids | 4-Carbethoxy-2-substituted-5-aminothiazole | Allows for the introduction of an ester group at the C4 position.[6] |

| Aminoacetonitrile | Isothiocyanates (R'-NCS) | 2-(Substituted amino)-5-aminothiazole | Introduces a substituted amino group at the C2 position.[7] |

Limitations and Competitive Methods:

Despite its utility, the Cook-Heilbron synthesis is not without its drawbacks. Some reactions can be time-consuming or result in unsatisfactory yields.[9][10] Consequently, for many applications, the Hantzsch thiazole synthesis and its modern variations have become more common, partly due to their flexibility in introducing a wide diversity of substituents.[11] Furthermore, the Cook-Heilbron method is not readily adapted for the synthesis of 2-unsubstituted thiazoles.

Detailed Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole

This protocol provides a self-validating, step-by-step methodology for a representative Cook-Heilbron synthesis.

Objective: To synthesize 5-amino-2-mercaptothiazole from aminoacetonitrile hydrochloride and carbon disulfide.

Materials:

-

Aminoacetonitrile hydrochloride (1.0 eq)

-

Sodium hydroxide (or other suitable base, 2.0 eq)

-

Carbon disulfide (CS₂, 1.1 eq)

-

Ethanol (or water, as solvent)

-

Deionized water

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware, magnetic stirrer, and fume hood.

Workflow Visualization:

Caption: Experimental workflow for the Cook-Heilbron synthesis.

Step-by-Step Procedure:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve aminoacetonitrile hydrochloride (1.0 eq) and sodium hydroxide (2.0 eq) in ethanol. The base neutralizes the hydrochloride salt and the acidic protons formed during the reaction.

-

Reaction Setup: Cool the solution to 0-5 °C using an ice bath. While stirring vigorously, add carbon disulfide (1.1 eq) dropwise over 15-20 minutes. The reaction is often exothermic, and maintaining a low temperature during the initial addition is crucial.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Workup and Isolation: Upon completion, cool the reaction mixture again in an ice bath. Slowly acidify the mixture with concentrated hydrochloric acid until the pH is ~5-6. The product, 5-amino-2-mercaptothiazole, will precipitate out of the solution as a solid.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold water to remove any inorganic salts.

-

Drying and Characterization: Dry the product under vacuum. The structure and purity of the final compound should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.

Applications in Drug Discovery

The Cook-Heilbron synthesis provides access to scaffolds that have been incorporated into therapeutically relevant molecules. For instance, a variation of this synthesis was used to prepare 2-methyl-5-aminothiazoles, which served as key intermediates in the development of pyridyl and thiazolyl bisamide inhibitors of Colony-Stimulating Factor 1 Receptor (CSF-1R) for potential cancer therapeutics.[6][12] This highlights the enduring relevance of this classic reaction in modern drug discovery programs.

Conclusion

The Cook-Heilbron thiazole synthesis remains a valuable tool in the synthetic chemist's arsenal for the creation of 5-aminothiazoles. Its operational simplicity, use of mild conditions, and reliance on readily available starting materials ensure its continued application. While newer methods may offer broader scope or higher yields in specific cases, a thorough understanding of the Cook-Heilbron reaction—its mechanism, advantages, and limitations—is essential for professionals engaged in the synthesis and development of heterocyclic compounds for the pharmaceutical industry.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development of novel aminothiazole-comprising 5-LO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 8. File:Cook heilbron thiazole synthesis mechanism.png - Wikimedia Commons [commons.wikimedia.org]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. File:Example of an Application of the Cook-Heilbron Thiazole Synthesis.png - Wikimedia Commons [commons.wikimedia.org]

The Hantzsch Thiazole Synthesis: A Comprehensive Technical Guide for the Modern Medicinal Chemist

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, embedded in the structure of numerous natural products and synthetic drugs that exhibit a wide range of biological activities.[1][2] The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most robust and versatile methods for constructing this privileged heterocyclic scaffold.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Hantzsch synthesis. We will delve into the mechanistic intricacies of the reaction, offer detailed and validated experimental protocols, explore the synthesis of diverse substituted thiazoles, and discuss the critical role of this reaction in contemporary drug discovery.

The Enduring Significance of the Thiazole Moiety in Drug Discovery

Heterocyclic compounds, particularly those containing nitrogen and sulfur, are of immense interest in medicinal chemistry due to their ability to interact with a wide array of biological targets.[5] The thiazole ring, a five-membered aromatic heterocycle, is a prominent example, found in a multitude of FDA-approved drugs.[6] Its prevalence stems from its unique electronic properties and its capacity to serve as a scaffold for the presentation of various functional groups in three-dimensional space.

Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including:

-

Antimicrobial and Antifungal: The thiazole ring is a key component of the penicillin antibiotic family and is found in antifungal agents like abafungin.[1][7]

-

Anticancer: Compounds like the anticancer agent Dasatinib feature a thiazole core.[6]

-

Antiretroviral: The HIV protease inhibitor Ritonavir incorporates a thiazole moiety.[1]

-

Anti-inflammatory and Antiviral: Thiazole derivatives have also shown promise as anti-inflammatory and antiviral agents.[7]

The continued exploration of thiazole-based compounds in drug discovery underscores the importance of efficient and adaptable synthetic methodologies for their preparation. The Hantzsch synthesis, even after more than a century, continues to be a go-to method for accessing this critical chemical space.

Unraveling the Mechanism of the Hantzsch Thiazole Synthesis

The classical Hantzsch thiazole synthesis involves the condensation reaction between an α-haloketone and a thioamide.[3][4] The reaction proceeds through a well-established multi-step pathway, culminating in the formation of a stable, aromatic thiazole ring.[5] Understanding this mechanism is paramount for optimizing reaction conditions and predicting the regiochemical outcome for the synthesis of substituted thiazoles.

The generally accepted mechanism consists of the following key steps:

-

Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the haloketone. This results in the displacement of the halide ion and the formation of an S-alkylated intermediate.[5][8]

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone in an intramolecular fashion. This step leads to the formation of a five-membered cyclic intermediate, a hydroxythiazoline.[5][9]

-

Dehydration: The final step involves the elimination of a molecule of water (dehydration) from the hydroxythiazoline intermediate. This dehydration step results in the formation of the aromatic and thermodynamically stable thiazole ring.[4][8]

This mechanistic pathway highlights the causality behind the experimental choices. The use of an α-haloketone provides the necessary electrophilic center for the initial SN2 reaction, while the thioamide serves as the binucleophilic component, providing both the sulfur and nitrogen atoms required for the thiazole ring.

Caption: The mechanistic pathway of the Hantzsch thiazole synthesis.

A Validated Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

To illustrate the practical application of the Hantzsch synthesis, a detailed and self-validating protocol for the preparation of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea is provided below. This protocol is adapted from established and reliable procedures.[5]

Materials and Equipment:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Round-bottom flask or scintillation vial

-

Magnetic stir bar and stir plate with heating

-

Reflux condenser (if applicable)

-

Buchner funnel and filter flask

-

Filter paper

-

Beakers

-

Watch glass

Step-by-Step Procedure:

-

Reaction Setup: In a suitable reaction vessel (e.g., a 20 mL scintillation vial), combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[5] Rationale: A slight excess of the thioamide is often used to ensure complete consumption of the α-haloketone.

-

Solvent Addition: Add methanol (5 mL) to the reaction vessel and introduce a magnetic stir bar.[5] Rationale: Methanol serves as a polar protic solvent that effectively dissolves the reactants and facilitates the reaction.

-

Heating and Reaction: Heat the mixture with stirring to approximately 100°C for 30 minutes.[5] Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. The aromaticity of the final product drives the reaction to completion.[8]

-

Cooling and Precipitation: After the reaction is complete, remove the vessel from the heat and allow it to cool to room temperature.[5]

-

Neutralization and Product Isolation: Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[5] Rationale: The reaction can produce HBr as a byproduct, which protonates the amino group of the product, forming a soluble salt. The sodium carbonate solution neutralizes the acid, causing the free base of the 2-amino-4-phenylthiazole to precipitate out of the aqueous solution due to its poor water solubility.[5][8]

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water to remove any inorganic impurities.[5]

-

Drying and Characterization: Spread the collected solid on a tared watch glass and allow it to air dry. Once dry, determine the mass of the product and calculate the percent yield. The product can be further characterized by determining its melting point and by spectroscopic methods such as NMR.[5]

This protocol provides a reliable method for the synthesis of a simple 2-aminothiazole. The principles outlined here can be adapted for the synthesis of a wide variety of substituted thiazoles.

Synthesis of Substituted Thiazoles: Scope and Variations

The true power of the Hantzsch synthesis lies in its adaptability for creating a diverse library of substituted thiazoles. By varying the α-haloketone and the thioamide starting materials, a wide range of functional groups can be introduced at positions 2, 4, and 5 of the thiazole ring.

Table 1: Examples of Substituted Thiazoles Synthesized via the Hantzsch Method

| R¹ (from Thioamide) | R² (from α-Haloketone) | R³ (from α-Haloketone) | Thiazole Product | Typical Reaction Conditions | Reference |

| -NH₂ | -Ph | -H | 2-Amino-4-phenylthiazole | Methanol, Heat | [5] |

| -Ph | -Ph | -H | 2,4-Diphenylthiazole | Dioxane, Heat | [10] |

| -NH₂ | -CH₃ | -H | 2-Amino-4-methylthiazole | Ethanol, Reflux | [11] |

| -NH-Ph | -Ph | -H | 2-(Phenylamino)-4-phenylthiazole | Acidic conditions | [12] |

| -NH₂ | various substituted aryl | -H | 2-Amino-4-(substituted aryl)thiazoles | Ethanol/Water, Ultrasonic irradiation | [13] |

Variations and Modern Adaptations:

The classical Hantzsch synthesis has been the subject of numerous modifications to improve yields, shorten reaction times, and expand its substrate scope. Some notable variations include:

-

Solvent-Free Synthesis: Eco-friendly protocols have been developed that proceed without a solvent, often with microwave irradiation, leading to rapid and efficient synthesis of 2-aminothiazoles.[14][15]

-

Use of Catalysts: While the reaction often proceeds without a catalyst, various catalysts, such as silica-supported tungstosilicic acid, have been employed to enhance reaction rates and yields, particularly in multi-component reactions.[13][16]

-

Microreactor Technology: The Hantzsch synthesis has been successfully performed in microreactor systems, allowing for precise control over reaction parameters and facilitating high-throughput synthesis of analogue libraries.[17]

-

One-Pot Multi-Component Reactions: The Hantzsch synthesis is well-suited for one-pot multi-component reactions, where the α-haloketone is generated in situ, followed by the addition of the thioamide to directly form the thiazole product.[13]

Caption: A generalized experimental workflow for the Hantzsch thiazole synthesis.

Conclusion: The Hantzsch Synthesis as a Tool for Future Drug Discovery

The Hantzsch thiazole synthesis, despite its age, remains a highly relevant and powerful tool in the arsenal of the modern medicinal chemist. Its reliability, high yields, and the ready availability of starting materials make it an attractive method for the preparation of diverse thiazole derivatives. The ongoing development of more sustainable and efficient variations of this classic reaction ensures its continued importance in the quest for novel therapeutics. By understanding the fundamental principles and practical nuances of the Hantzsch synthesis, researchers can effectively leverage this reaction to create the next generation of thiazole-containing drugs that address pressing medical needs.

References

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. synarchive.com [synarchive.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sysrevpharm.org [sysrevpharm.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. Thiazole synthesis [organic-chemistry.org]

- 16. mdpi.com [mdpi.com]

- 17. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

solubility and stability of 5-Thiazolamine hydrochloride

Abstract

5-Thiazolamine hydrochloride is a heterocyclic amine of significant interest in pharmaceutical research and development due to the prevalence of the aminothiazole scaffold in medicinally active compounds. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in drug discovery, formulation development, and manufacturing. This guide provides a comprehensive technical overview of this compound, synthesizing foundational chemical data with actionable experimental protocols. We delve into the causality behind experimental design for solubility and stability assessments, offering field-proven insights for researchers, scientists, and drug development professionals. All protocols are presented as self-validating systems, grounded in authoritative standards and supported by comprehensive references.

Introduction and Physicochemical Profile

5-Thiazolamine, also known as 5-aminothiazole, is an organic compound featuring a five-membered thiazole ring containing both sulfur and nitrogen atoms, with an amine substituent at the 5-position.[1][2] The hydrochloride salt form is often utilized to improve the compound's handling and aqueous solubility. Its structure is a key building block in medicinal chemistry, contributing to various biological activities.[1] A foundational understanding of its core properties is the first step in any rational experimental design.

The relationship between a compound's fundamental properties and its behavior in solution is critical. Solubility dictates bioavailability and formulation options, while stability determines shelf-life, storage conditions, and potential degradation pathways that could impact safety and efficacy.

Caption: Logical flow from core properties to performance and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1,3-thiazol-5-amine;hydrochloride | [3] |

| Synonyms | 5-Aminothiazole hydrochloride, 5-Thiazolamine HCl | [3] |

| CAS Number | 942631-51-8 (for hydrochloride); 17721-00-5 (for free base) | [1][2][3] |

| Molecular Formula | C₃H₅ClN₂S | [1][3] |

| Molecular Weight | 136.60 g/mol | [3] |

| Appearance | Brown or white to almost white solid/powder | [1][4] |

Solubility Profile: A Quantitative Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its behavior in vitro and in vivo. For this compound, the presence of the amine group and the hydrochloride salt form suggests favorable solubility in polar solvents. Thiazole derivatives generally exhibit moderate solubility in such environments.[1] A qualitative overview indicates solubility in water and ethanol.[5] However, for scientific research and development, precise quantitative data is essential.

Table 2: Qualitative Solubility of 5-Thiazolamine

| Solvent | Solubility | Rationale |

| Water | Soluble | The hydrochloride salt readily dissociates, and the polar amine and thiazole ring interact favorably with water. |

| Ethanol | Soluble | Ethanol's polarity is sufficient to solvate the ionic salt and engage in hydrogen bonding.[5] |

| Ammonia | Soluble | The basic nature of ammonia can deprotonate the hydrochloride, yielding the free base which remains soluble.[5] |

| Ether | Slightly Soluble | The low polarity of ether makes it a poor solvent for ionic salts.[5] |

| Petroleum Ether | Slightly Soluble | A non-polar solvent, highly unfavorable for solvating a polar salt.[5] |

| DMF, NMP | Likely Soluble | Highly polar aprotic solvents that are effective at dissolving a wide range of organic molecules.[6] |

Causality in Solvent Selection

The choice of solvents for solubility screening is not arbitrary. It follows a logical progression from polar protic (water, ethanol) to polar aprotic (DMF, acetonitrile) and non-polar (toluene, hexane) solvents. This systematic approach, as seen in studies of similar heterocyclic compounds, allows for a comprehensive understanding of the solute-solvent interactions at play.[6] For an ionizable compound like this compound, pH is a critical factor; therefore, solubility should be determined in buffered aqueous solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

This protocol outlines the gold-standard shake-flask method for generating reliable solubility data.[6] The core principle is to create a saturated solution at a constant temperature and then quantify the dissolved solute.

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a vial containing a precise volume (e.g., 1-2 mL) of the selected solvent. The key is to ensure solid is visible after equilibration, confirming saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. Causality Note: This step is critical to prevent artificially high results from suspended microparticles.

-

Quantification: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) and quantify the concentration using a validated analytical method, such as the HPLC-UV method described in Section 4.

-

Data Reporting: Express solubility in units of mg/mL or mol/L.

Stability Profile: Uncovering Degradation Pathways

Drug stability is a measure of its ability to retain its chemical and physical integrity over time under specific environmental conditions.[7] For this compound, the primary concerns are hydrolysis, oxidation, and photolysis, which can lead to loss of potency and the formation of potentially toxic degradants.[8]

Potential Degradation Pathways

Forced degradation studies are essential to elucidate these pathways. While specific data for this compound is not widely published, knowledge of thiazole chemistry allows for the prediction of likely degradation routes.

-

Hydrolysis: The thiazole ring is generally stable to hydrolysis, but under harsh acidic or basic conditions, ring cleavage or modification of the amine group can occur.

-

Oxidation: The electron-rich thiazole ring and the primary amine are susceptible to oxidation, particularly in the presence of peroxides or metal ions.[8] This can involve ring opening or the formation of N-oxides.

-

Photolysis: Thiazole-containing compounds with aryl substituents have been shown to degrade via photo-oxygenation, where the molecule reacts with singlet oxygen upon exposure to light, leading to an unstable endoperoxide that rearranges.[9] While this compound lacks bulky aryl groups, the potential for photosensitivity cannot be dismissed without experimental evidence. Studies of other aminothiazoles have also noted dimerization and decomposition in DMSO solution, highlighting the reactivity of the 5-position on the thiazole ring.[10]

Caption: Potential forced degradation pathways of 5-Thiazolamine HCl.

Experimental Protocol: Forced Degradation and Formal Stability Study

This protocol is designed based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines, which are the authoritative standard for stability testing.

Part A: Forced Degradation (Stress Testing) The goal is to generate degradation products to develop and validate a stability-indicating analytical method.

-

Stock Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for several hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature. Causality Note: Basic conditions are often more degradative for amine-containing compounds, so heating may not be necessary initially.

-

Oxidation: Mix the stock solution with 3% H₂O₂ at room temperature.

-

Photostability: Expose the solid powder and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Thermal Stress: Expose the solid powder to dry heat (e.g., 80-100 °C).

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (see Section 4) to assess the parent compound's purity and profile the degradation products. The goal is to achieve 5-20% degradation.

Part B: ICH Formal Stability Study This study determines the re-test period or shelf life under defined storage conditions.

-

Batch Selection: Use at least three primary batches of the drug substance.

-

Storage Conditions: Place samples in containers that simulate the proposed packaging and store them under the following ICH conditions.[11][12]

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test at 0, 3, and 6 months.[11]

-

-

Parameters to Test: At each time point, evaluate appearance, assay, purity (degradation products), and any other critical quality attributes.

Analytical Methodologies for Quantification

A robust, validated analytical method is the cornerstone of any solubility or stability study. For a small organic molecule like this compound, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the method of choice due to its specificity, sensitivity, and reproducibility.[13]

Protocol: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent this compound peak from any potential degradation products, excipients, or impurities.

Table 3: Recommended HPLC-UV Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for polar to moderately non-polar compounds.[14][15] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A simple, effective mobile phase system for good peak shape and resolution of amine-containing compounds.[13] |

| Elution Mode | Isocratic or Gradient | Start with an isocratic method (e.g., 80:20 A:B). A gradient may be needed to resolve late-eluting impurities found during stress testing. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.[14][16] |

| Detection (UV) | ~270-275 nm | Aminothiazole structures typically have a UV maximum in this region. The exact λmax should be determined experimentally.[15][16] |

| Injection Volume | 5-10 µL | A typical volume to achieve good sensitivity without overloading the column. |

| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce run time. Consistency is key.[14] |

Method Validation: The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is proven during forced degradation studies.

-

Linearity: Demonstrating a direct proportional relationship between concentration and analytical response over a defined range.

-

Accuracy: The closeness of test results to the true value, typically assessed by spike-recovery experiments.

-

Precision: The degree of scatter between a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.

Best Practices for Handling and Storage

Based on the compound's known properties and general chemical safety principles, the following handling and storage procedures are recommended to ensure material integrity and personnel safety.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17][18] Recommended storage temperatures on product labels should be followed. Keep the material away from heat, open flames, and other sources of ignition.

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[18] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[17][18] Avoid contact with skin and eyes.[18] Wash hands thoroughly after handling.

-

Hazard Mitigation: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] In case of exposure, follow standard first-aid measures.[17]

Conclusion

This guide has provided a detailed technical framework for understanding and evaluating the . By integrating fundamental physicochemical data with robust, step-by-step experimental protocols, we have outlined a clear path for researchers to generate high-quality, reliable data. The causality-driven approach to experimental design—from solvent selection in solubility studies to stress conditions in stability testing—empowers scientists to move beyond mere data collection to a deeper understanding of the molecule's behavior. Adherence to these principles and protocols will facilitate more efficient and successful drug development programs utilizing this important chemical scaffold.

References

- 1. CAS 17721-00-5: 5-Thiazolamine | CymitQuimica [cymitquimica.com]

- 2. 5-Amino-1,3-thiazole | C3H4N2S | CID 12416330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C3H5ClN2S | CID 46738146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. www3.paho.org [www3.paho.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. researchgate.net [researchgate.net]

- 16. d-nb.info [d-nb.info]

- 17. fishersci.com [fishersci.com]

- 18. enamine.enamine.net [enamine.enamine.net]

Unlocking the Therapeutic Potential of 5-Thiazolamine Hydrochloride: A Strategic Guide to Biological Activity Screening

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The thiazole ring is a quintessential example of such a scaffold. This five-membered heterocyclic ring, containing both sulfur and nitrogen, is a core component in over 18 FDA-approved drugs and countless more in development, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]

5-Thiazolamine hydrochloride (CAS: 942631-51-8) represents a fundamental building block for accessing a diverse chemical space of novel thiazole derivatives.[3][4] Its primary amine group offers a versatile handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive, field-proven framework for the systematic biological screening of this compound and its subsequent analogs. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, presenting a hierarchical screening cascade designed to efficiently identify and characterize novel bioactive compounds.

Part 1: Foundational Considerations - The Non-Negotiables

Before embarking on any screening campaign, the integrity of the test compound must be rigorously established. The hydrochloride salt of 5-thiazolamine generally confers improved aqueous solubility compared to the free base, which is advantageous for biological assays.[3]

-

Purity Assessment : Confirm the identity and purity of the starting material using techniques such as NMR, LC-MS, and elemental analysis. Impurities can lead to false positives or mask true activity.

-

Solubility Determination : Empirically determine the compound's solubility in assay-relevant buffers (e.g., PBS, cell culture media) and DMSO. Undissolved compound is a common source of assay artifacts.

-

Stability Analysis : Assess the compound's stability in solution under experimental conditions (e.g., 37°C, 5% CO₂). Degradation can lead to a loss of activity or the formation of new, active species.

Part 2: The Screening Cascade - A Hierarchical Strategy for Hit Discovery

A successful screening campaign is not a random collection of assays but a logical funnel designed to efficiently triage compounds. Our approach begins with broad, high-throughput primary screens to identify "hits," which are then subjected to progressively more complex and specific secondary and mechanistic assays to validate activity and elucidate the mechanism of action (MoA).

Caption: A hierarchical workflow for biological activity screening.

Phase I: Primary Screening - Casting a Wide Net

The objective of primary screening is to cost-effectively survey the biological activity of this compound and its initial derivatives against a diverse set of biological systems. The choice of assays should reflect the known therapeutic potential of the broader thiazole chemical class.[1][5][6]

1. Anticancer Activity Screening

The thiazole scaffold is a well-established pharmacophore in oncology.[7][8][9] A primary screen should therefore assess cytotoxicity against a panel of human cancer cell lines representing different tumor types.

-

Rationale: Using a diverse panel (e.g., NCI-60 or a custom panel including lung (A549), breast (MCF-7), prostate (DU145), and hepatocellular (HepG2) carcinoma cells) increases the probability of finding a selective activity profile.[5][7][10]

-

Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[11][12]

Protocol: MTT Assay for Antiproliferative Activity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or an acidic isopropanol solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ (the concentration required to inhibit cell growth by 50%).

2. Antimicrobial Activity Screening

Thiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[13][14][15][16] A primary screen should evaluate activity against a panel of clinically relevant microorganisms.

-

Rationale: The panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus fumigatus).[14][15]

-

Recommended Assay: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well of the 96-well plate containing the compound dilutions. Include a "growth control" (no compound) and a "sterility control" (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria; 30°C for 24-48 hours for fungi).

-

Data Acquisition: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.

Phase II: Secondary Screening - Validating Hits and Assessing Selectivity

Compounds that show promising activity (i.e., "hits") in primary screens must undergo further testing to confirm their effect and evaluate their therapeutic window.

-

Dose-Response Confirmation: Generate full 8- to 12-point dose-response curves for all hits to accurately determine IC₅₀ or MIC values. This validates the initial single-point or limited-dilution screen.

-

Selectivity and Cytotoxicity Assessment: This is a critical step to differentiate between broad-spectrum cytotoxic compounds and those with specific anticancer or antimicrobial activity. Hits should be tested against non-cancerous, healthy cell lines (e.g., human embryonic kidney cells HEK-293 or human keratinocytes HaCaT).[7][15] The ratio of cytotoxicity in normal cells to potency in cancer cells or microbes provides the Selectivity Index (SI), a key parameter for prioritization.

-

SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells or MIC)

-

-

Orthogonal Assays: To ensure the observed activity is not an artifact of a specific assay technology, hits should be confirmed using an alternative method. For example, an MTT-based anticancer hit can be validated with a Cell Counting Kit-8 (CCK-8) assay, which uses a different tetrazolium salt (WST-8).[11]

| Compound ID | Primary Hit | IC₅₀ (MCF-7, µM) | IC₅₀ (HEK-293, µM) | Selectivity Index (SI) |

| TZD-001 | Anticancer | 2.5 | >100 | >40 |

| TZD-002 | Anticancer | 5.1 | 6.3 | 1.2 |

| TZD-003 | Antimicrobial | MIC = 4 µg/mL | >128 | >32 |

Caption: Example data table for hit validation and selectivity profiling.

Phase III: Elucidating the Mechanism of Action (MoA)

For validated hits with a promising selectivity profile, the next stage is to investigate how they work.

1. MoA Studies for Anticancer Hits

Caption: Potential cell cycle arrest points induced by a cytotoxic agent.

-

Cell Cycle Analysis: Treatment of cancer cells with a compound can cause them to accumulate at a specific phase of the cell cycle (G1, S, or G2/M). This is readily quantifiable by flow cytometry after staining cellular DNA with a fluorescent dye like propidium iodide. An arrest at a specific checkpoint can provide clues about the molecular target.[8]

-

Apoptosis Induction: A desirable MoA for an anticancer drug is the induction of programmed cell death (apoptosis). This can be measured using an Annexin V/PI staining assay, which distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[8][11]

2. MoA Studies for Antimicrobial Hits

-

Time-Kill Kinetic Assays: These assays reveal whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) by measuring the rate of bacterial killing over time.[13]

-

Target-Based Assays: If the compound is hypothesized to inhibit a specific bacterial process (e.g., cell wall synthesis, protein synthesis, DNA gyrase), targeted biochemical or cell-based assays can be employed to confirm this mechanism.[17]

3. MoA Studies for Enzyme Inhibitors

The thiazole core is found in inhibitors of various enzymes, including kinases, glutaminase, and acetylcholinesterase.[18][19] If a primary screen identified an enzyme inhibitor, further studies are warranted.

-

Enzyme Kinetics: To understand how a compound inhibits its target enzyme, kinetic studies are performed to determine if the inhibition is competitive, non-competitive, or uncompetitive. This provides critical information about the inhibitor's binding site and interaction with the substrate.[20]

Part 3: The Path Forward - Structure-Activity Relationship (SAR)

The initial screening of this compound provides a baseline of activity. The true power of this scaffold lies in synthetic modification to improve potency and selectivity. Research has shown that the 5-position of the thiazole ring is a critical site for modification to enhance biological activity.[21][22] By synthesizing a focused library of analogs with diverse substituents at the primary amine and other positions, a structure-activity relationship (SAR) can be established. This iterative process of design, synthesis, and screening is the foundation of modern drug discovery and is essential for transforming a preliminary hit into a viable drug candidate.

Conclusion

This compound is a starting point of significant potential. A screening strategy built on the principles of a logical, hierarchical cascade—moving from broad primary screens to specific, mechanism-focused secondary assays—provides the most efficient and scientifically rigorous path to unlocking this potential. By coupling this screening paradigm with a robust medicinal chemistry effort to explore the SAR, researchers can effectively navigate the complex path from a simple building block to a novel therapeutic candidate.

References

- 1. mdpi.com [mdpi.com]

- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C3H5ClN2S | CID 46738146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 17721-00-5: 5-Thiazolamine | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. jpionline.org [jpionline.org]

- 10. alliedacademies.org [alliedacademies.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Antibacterial activity of 5-acylaminothiazole derivatives, synthetic drugs related to beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jchemrev.com [jchemrev.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

Part 1: The 5-Aminothiazole Core: A Foundation for Drug Discovery

An In-depth Technical Guide to 5-Thiazolamine Hydrochloride Derivatives and Analogues for Researchers, Scientists, and Drug Development Professionals

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3][4][5] Its unique structural and electronic properties allow it to serve as a versatile scaffold in a multitude of biologically active compounds.[1][6] This has led to the development of numerous FDA-approved drugs containing the thiazole moiety, highlighting its significance in modern therapeutics.[7] The thiazole nucleus is a key component in drugs with a wide range of applications, including antimicrobial, antiretroviral, and antifungal agents.[2]

This compound: Physicochemical Properties and Significance

5-Thiazolamine, and its more stable hydrochloride salt, represents a critical building block for the synthesis of a diverse array of derivatives with significant pharmacological potential. The hydrochloride form enhances solubility and stability, making it an ideal starting material for various chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₃H₄N₂S·HCl | Inferred |

| Appearance | White to off-white crystalline powder | [8] |

| Solubility | Soluble in water, dilute acids, and alkalis | [8][9] |

The strategic placement of the amino group at the 5-position offers unique avenues for chemical modification, leading to compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[7][10][11]

Isomeric Considerations: 2-Aminothiazole vs. 5-Aminothiazole

While the 2-aminothiazole (2-AT) scaffold is more extensively studied, the 5-aminothiazole core presents distinct opportunities for drug design. The position of the amino group significantly influences the molecule's electronic distribution, reactivity, and ability to interact with biological targets. Understanding these isomeric differences is crucial for designing novel derivatives with improved efficacy and selectivity. For instance, the introduction of an arylazo group at the 5-position of a 2-aminothiazole ring has been shown to dramatically enhance antimicrobial and antifungal properties, indicating the critical role of this position in modulating biological activity.[7]

Part 2: Synthesis and Derivatization Strategies

The synthesis of 5-thiazolamine derivatives often involves multi-step processes that allow for the introduction of diverse functional groups.

General Synthetic Routes to the 5-Aminothiazole Scaffold

A flexible route to novel 5-aminothiazoles has been developed based on the cyclization of diamide adducts, prepared using the Ugi reaction, in the presence of Lawesson's reagent.[12] This method allows for the preparation of a variety of mono- and bicyclic 5-aminothiazole derivatives in moderate to good yields.[12] Another approach involves the reaction of N-(1-cyanoalkyl)-α-phenylnitrones with thiocarboxylic acids, which provides a simple route to 2-phenyl-4-alkyl-5-acylaminothiazoles.[12]

Derivatization of the 5-Amino Group

The 5-amino group is a key handle for introducing chemical diversity. Common derivatization strategies include acylation and the formation of Schiff bases.

Experimental Protocol: Acylation of 5-Thiazolamine

-

Dissolution: Dissolve this compound in a suitable aprotic solvent, such as dioxane.

-

Base Addition: Add a tertiary amine base, like triethylamine, to neutralize the hydrochloride and liberate the free amine.

-

Acylating Agent: Slowly add the desired acylating agent (e.g., an acid chloride or anhydride) to the reaction mixture at a controlled temperature, often 0°C to room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography or recrystallization.

Causality: The use of a non-nucleophilic base is critical to prevent it from competing with the 5-amino group for the acylating agent. The controlled addition of the acylating agent helps to manage the exothermic nature of the reaction and prevent side product formation.

Modification of the Thiazole Ring

Substituents can be introduced at the C2 and C4 positions of the thiazole ring to modulate the electronic and steric properties of the molecule, which can significantly impact biological activity. For example, the synthesis of 2-amino-4-methyl-5-(1-(2-(4-methyl-5-(phenyldiazenyl)thiazol-2-yl)hydrazono)ethyl)thiazole highlights the complexity of modifications that can be achieved on the thiazole scaffold.[13]

Synthesis of Key Analogues: Thiazolidinones

Thiazolidinone derivatives are a class of compounds that have shown promising anti-inflammatory activity.[14] Their synthesis often involves the condensation of a thiazole-containing intermediate with a substituted aldehyde and thioglycolic acid.

Experimental Workflow: Synthesis of Thiazolidinone Analogues

Caption: Synthesis of Thiazolidinone Analogues

Part 3: Characterization and Analytical Techniques

The structural elucidation and purity assessment of synthesized 5-thiazolamine derivatives are crucial steps in the drug discovery process. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. For example, the presence of an amide bond in acylated derivatives can be confirmed by characteristic C=O and N-H stretching vibrations.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR & ¹³C-NMR): NMR is indispensable for detailed structural analysis. ¹H-NMR provides information on the number and connectivity of protons, while ¹³C-NMR reveals the carbon skeleton of the molecule.[13][16]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds and can provide structural information through fragmentation analysis.[13]

Chromatographic Techniques

-

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and assessing the purity of the product.[16]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification and quantitative analysis of compounds, ensuring high purity of the final products for biological testing.[8][9]

Summary of Characteristic Spectral Data

| Derivative Class | FT-IR (cm⁻¹) | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

| Acylated 5-Aminothiazoles | ~3300 (N-H), ~1680 (C=O) | 8.0-10.0 (amide N-H) | 160-170 (amide C=O) |

| Thiazolidinones | ~1720 (thiazolidinone C=O) | ~4.0 (CH₂ of thiazolidinone) | ~175 (thiazolidinone C=O) |

Part 4: Pharmacological Applications and Biological Evaluation

5-Thiazolamine derivatives have demonstrated a wide range of pharmacological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have reported the potent anticancer activity of thiazole derivatives against various cancer cell lines.[5][17][18]

Mechanism of Action: Kinase Inhibition

A common mechanism of action for anticancer drugs is the inhibition of protein kinases, which are crucial for cell signaling and proliferation. Certain 2-aminothiazole derivatives, such as Dasatinib, are potent kinase inhibitors.[17][19] While more research is needed specifically on 5-aminothiazole derivatives, it is hypothesized that they may also exert their anticancer effects through similar mechanisms.

Signaling Pathway: Kinase Inhibition

Caption: Kinase Inhibition by 5-Thiazolamine Derivatives

In Vitro Evaluation: MTT Assay Protocol

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 5-thiazolamine derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity

Thiazole derivatives are known to possess significant antimicrobial activity against a broad spectrum of bacteria and fungi.[10][20]

In Vitro Evaluation: Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the 5-thiazolamine derivatives in a suitable growth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the prepared microorganism.

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time).

-

MIC Determination: The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.

Anti-inflammatory and Other Activities

Some 5-thiazole-based thiazolidinone derivatives have been identified as selective cyclooxygenase-1 (COX-1) inhibitors, suggesting their potential as anti-inflammatory agents.[14] Additionally, various thiazole derivatives have shown antioxidant and antiviral activities.[3][21]

Part 5: Future Perspectives and Conclusion

The this compound core continues to be a highly valuable scaffold in the quest for novel therapeutic agents. Future research will likely focus on the development of more efficient and environmentally friendly synthetic methods, the exploration of new biological targets, and the use of computational tools for the rational design of more potent and selective derivatives. While challenges such as optimizing drug-like properties and minimizing off-target effects remain, the versatility and proven track record of the thiazole nucleus ensure that its derivatives will remain at the forefront of medicinal chemistry research for years to come.

Part 6: References

-

Zhang, et al. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules. 9

-

Haroun, M., et al. (n.d.). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central. 14

-

(2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. 8

-

Bahjat, S. A. (2021). Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. Impactfactor. 16

-

(2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. PubMed Central. 15

-

(n.d.). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. PubMed Central. 13

-

(n.d.). A Comparative Analysis of 2-Aminothiazole and its 5-Substituted Derivatives in Drug Discovery. Benchchem. 7

-

(2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. 20

-

Liu, W., et al. (n.d.). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. PubMed. 19

-

(n.d.). The Role of Thiazole Amino Acids in Modern Drug Discovery. 6

-